
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide, also known as CTPI, is a synthetic compound that has been the subject of scientific research in recent years. This compound has been studied for its potential use in various fields, including medicine, agriculture, and materials science. In
Wissenschaftliche Forschungsanwendungen
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide has been studied for its potential use in a variety of scientific fields. In the field of medicine, it has been investigated for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In the field of agriculture, this compound has been studied for its potential as a herbicide. Studies have shown that this compound can inhibit the growth of weeds and other unwanted plants, making it a potential alternative to traditional herbicides.
In the field of materials science, this compound has been investigated for its potential use as a polymer additive. Studies have shown that this compound can improve the mechanical properties of certain polymers, making them stronger and more durable.
Wirkmechanismus
The mechanism of action of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or proteins in cells. For example, this compound has been found to inhibit the activity of a protein called AKT, which is involved in cell growth and survival. Additionally, this compound has been found to inhibit the activity of an enzyme called topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, while having little or no effect on normal cells. Additionally, this compound has been found to reduce inflammation and oxidative stress in cells, which may be beneficial in a variety of disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. Additionally, this compound has been found to be stable under a variety of conditions, making it a useful tool for studying biological processes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results.
Zukünftige Richtungen
There are a number of future directions for research on 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide. One area of focus could be on further elucidating its mechanism of action, which would help to identify new targets for drug development. Additionally, research could be conducted to explore the potential use of this compound in combination with other drugs or therapies, which may enhance its anticancer or antibacterial activity. Finally, research could be conducted to explore the potential use of this compound in other scientific fields, such as materials science or environmental science.
Synthesemethoden
The synthesis of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide involves the reaction of 3-(6-chloro-1,3-benzodioxol-5-yl)acrylonitrile with thioacetamide in the presence of a catalyst. This method has been described in detail in a number of scientific publications and has been found to be efficient and reproducible.
Eigenschaften
IUPAC Name |
(Z)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S/c12-8-3-10-9(15-5-16-10)2-6(8)1-7(4-13)11(14)17/h1-3H,5H2,(H2,14,17)/b7-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYOOERRQQOZEN-XFSBKJJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=S)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C(=S)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-hydroxy-4-nitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5850137.png)
![N-(cis-3-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}cyclobutyl)-1H-indole-2-carboxamide](/img/structure/B5850147.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)

![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)
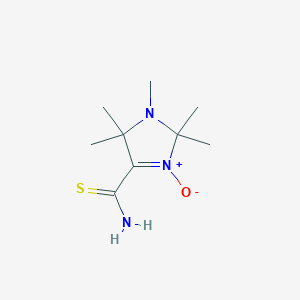
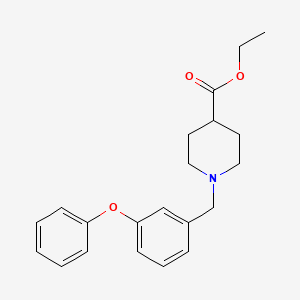
![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)
![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)
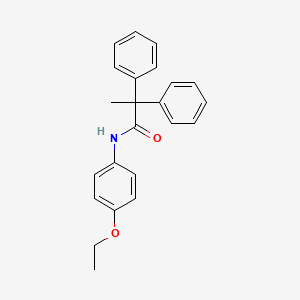
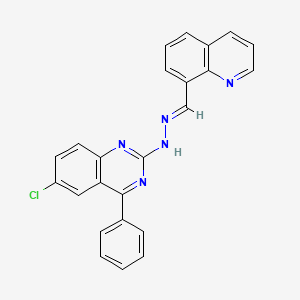
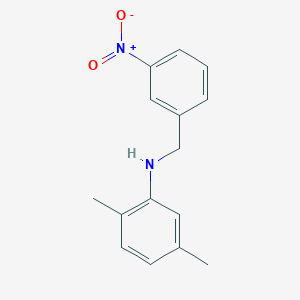
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)
